molecular formula C3H19NNa2O12P2 B1662128 Aredia CAS No. 109552-15-0

Aredia

Cat. No. B1662128
M. Wt: 369.11 g/mol
InChI Key: CZYWHNTUXNGDGR-UHFFFAOYSA-L
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Description

Aredia, also known as Pamidronate Disodium, is a bisphosphonate medication used to treat hypercalcemia (too much calcium in the blood) that may occur in patients with some types of cancer . It is also used to treat Paget’s disease of bone, multiple myeloma (tumors formed by the cells of the bone marrow), and certain types of bone metastases (the spread of cancer to the bones) .


Synthesis Analysis

Pamidronate belongs to a class of bisphosphonates, which inhibit bone resorption . The therapeutic activity of pamidronate is attributable to its potent anti-osteoclastic activity on bone . In animal studies, at therapeutic doses, pamidronate inhibits bone resorption apparently without inhibiting bone formation and mineralization .


Molecular Structure Analysis

Pamidronate disodium is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents . Its molecular formula is C3H9NO7P2Na2•5H2O and its molecular weight is 369.1 .


Chemical Reactions Analysis

The predominant means by which pamidronate reduces bone turnover both in vitro and in vivo is through the local, direct antiresorptive effect of bone-bound bisphosphonate . Pamidronate binds to calcium phosphate (hydroxyapatite) crystals and directly inhibits the formation and dissolution of this bone mineral component in vitro .


Physical And Chemical Properties Analysis

Pamidronate disodium is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .

Scientific Research Applications

1. Bone Disease in Multiple Myeloma

A study found that Pamidronate (Aredia) had a significant protective effect against osteolytic bone disease in patients with Durie-Salmon stage III multiple myeloma. In a subgroup on salvage chemotherapy, Pamidronate treatment was linked with prolonged survival. This suggests a potential direct anti-tumor effect in patients treated with bisphosphonates, which may contribute to their increased survival (Aparicio et al., 1998).

2. Treatment of Osteolytic Metastases from Breast Cancer

Pamidronate (Aredia) became part of the standard care pathway for treating osteolytic metastases from breast cancer at M. D. Anderson. The inclusion of this agent in the standard of care was based on clinical trials and addressed various practical and ethical considerations (Theriault, 1997).

3. Mechanical Properties of Bone

In canine models, intermittent intravenous infusions of Pamidronate did not change the mechanical properties of cortical bone but increased the compressive stiffness and torsional strength of trabecular bone in the vertebrae. Oral administration of Pamidronate led to a linear increase in the elastic modulus of trabecular bone (Grynpas et al., 1994).

4. Palliative Treatment of Bone Metastases

Pamidronate showed efficacy in palliative treatment of bone metastases in patients with breast or prostate cancer. Different regimens of Pamidronate led to significant reductions in bone pain and decreases in biochemical markers of bone turnover in breast cancer patients. The response varied between breast and prostate cancer patients, possibly reflecting the severity of metastatic disease at baseline (Lipton et al., 1994).

Safety And Hazards

Aredia may cause severe side effects in some people . In a clinical trial of 392 patients, five patients experienced serious side effects related to Aredia: worsening kidney function (3), respiratory distress (1), and an allergic reaction (1) . Your kidneys eliminate Aredia from your body. Therefore kidney-related side effects can occur .

properties

IUPAC Name

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11NO7P2.2Na.5H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;5*1H2/q;2*+1;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYWHNTUXNGDGR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H19NNa2O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016128
Record name Disodium pamidronate pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aredia

CAS RN

109552-15-0, 57248-88-1
Record name Pamidronate disodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109552150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium pamidronate pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium dihydrogen (3-amino-1-hydroxypropylidene)bisphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3-amino-1-hydroxypropylidene)bis-Phosphonic acid, disodium salt, pentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAMIDRONATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8742T8ZQZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,800
Citations
F Aredia, AI Scovassi - Biochemical pharmacology, 2014 - Elsevier
Poly(ADP-ribosylation) results from the conversion of NAD + into ADP-ribose and the following addition of ADP-ribose units to form polymers, further bound to acceptor proteins; once …
Number of citations: 126 www.sciencedirect.com
MG Bottone, G Santin, F Aredia, G Bernocchi… - Cells, 2013 - mdpi.com
An apoptotic program leading to controlled cell dismantling implies perturbations of nuclear dynamics, as well as changes affecting the organelle structure and distribution. In human …
Number of citations: 92 www.mdpi.com
F Aredia, LMG Ortiz, V Giansanti, AI Scovassi - Cells, 2012 - mdpi.com
Autophagy is a housekeeping survival mechanism with a protective function against stress conditions. However, when stress severity or duration increases, it may promote cell death. …
Number of citations: 73 www.mdpi.com
GN Hortobagyi, RL Theriault, A Lipton… - Journal of Clinical …, 1998 - ascopubs.org
PURPOSE Pamidronate, an aminobisphosphonate, has been shown to lower the risk of skeletal complications associated with lytic bone lesions for up to 1 year in women with stage IV …
Number of citations: 806 ascopubs.org
LM Guamán Ortiz, AL Croce, F Aredia… - Acta biochimica et …, 2015 - academic.oup.com
The natural alkaloid berberine has been recently described as a promising anticancer drug. In order to improve its efficacy and bioavailability, several derivatives have been designed …
Number of citations: 50 academic.oup.com
RE Marx - Journal of oral and maxillofacial surgery, 2003 - joms.org
… Of the 36 patients, 24 had received pamidronate (Aredia) at the prescribed dose of 90 mg intravenously (IV) monthly, 6 had received pamidronate (Aredia) at the same dose in the past …
Number of citations: 010 www.joms.org
JR Berenson, A Lichtenstein, L Porter… - Journal of Clinical …, 1998 - researchgate.net
Purpose: To determine the efficacy and safety of 21 monthly cycles of pamidronate therapy in patients with advanced multiple myeloma. Patients and Methods: Patients with stage III my-…
Number of citations: 796 www.researchgate.net
L Widler, KA Jaeggi, M Glatt, K Müller… - Journal of medicinal …, 2002 - ACS Publications
Bisphosphonates (BPs) are pyrophosphate analogues in which the oxygen in P−O−P has been replaced by a carbon, resulting in a metabolically stable P−C−P structure. Pamidronate (…
Number of citations: 437 pubs.acs.org
F Aredia, AI Scovassi - Future medicinal chemistry, 2013 - Future Science
Autophagy is a catabolic process activated by stress conditions and nutrient deprivation, to which it reacts by promoting the degradation of damaged organelles and misfolded/…
Number of citations: 36 www.future-science.com
F Aredia, V Giansanti, G Mazzini, M Savio, LMG Ortiz… - Apoptosis, 2013 - Springer
Amiloride derivatives are a class of new promising chemotherapeutic agents. A representative member of this family is the sodium–hydrogen antiporter inhibitor HMA (5-(N,N-…
Number of citations: 24 link.springer.com

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